molecular formula C15H10FNO2 B595030 Methyl 3-(4-cyanophenyl)-5-fluorobenzoate CAS No. 1365271-88-0

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate

Cat. No.: B595030
CAS No.: 1365271-88-0
M. Wt: 255.248
InChI Key: ZOILPNVIEFAOOZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 4-cyanophenyl group at position 3 and a fluorine atom at position 5. The compound’s structure includes a nitrile (-CN) group on the para position of the phenyl substituent, contributing to its electron-withdrawing properties, and a methyl ester (-COOCH₃) functional group. The presence of both fluorine and nitrile groups enhances its reactivity in coupling or substitution reactions, making it valuable in organic synthesis .

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-10(9-17)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOILPNVIEFAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742861
Record name Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-88-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-cyanophenyl)-5-fluorobenzoate typically involves the esterification of 3-(4-cyanophenyl)-5-fluorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyanophenyl group can yield amines.

    Substitution: The fluorine atom on the benzoate ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 3-(4-cyanophenyl)-5-fluorobenzoic acid.

    Reduction: Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(4-cyanophenyl)-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: The compound can be utilized in the production of advanced materials, including polymers and coatings, where its unique chemical properties enhance the performance of the final products.

Mechanism of Action

The mechanism by which Methyl 3-(4-cyanophenyl)-5-fluorobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl and fluorobenzoate groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(4-cyanophenyl)-5-fluorobenzoate with structurally analogous compounds, highlighting differences in substituents, functional groups, and applications.

Compound Name CAS Number Key Substituents Functional Groups Potential Applications References
This compound - 4-cyanophenyl, 5-fluoro Benzoate ester, nitrile Research chemical, synthesis intermediate -
Methyl 3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoate MFCD18314490 4-cyano-3-hydroxyphenyl, 5-fluoro Benzoate ester, nitrile, hydroxyl Agrochemical research (enhanced solubility)
Methyl 3-(4-aminophenyl)-5-fluorobenzoate 1334499-98-7 4-aminophenyl, 5-fluoro Benzoate ester, amine Pharmaceutical intermediates (HCl salts)
Methyl 3-(chloromethyl)-5-fluorobenzoate - chloromethyl, 5-fluoro Benzoate ester, chloromethyl Reactive intermediate for alkylation

Key Observations:

This modification may align with agrochemical applications where solubility is critical . Amino Group (Methyl 3-(4-aminophenyl)-5-fluorobenzoate): The amine substituent introduces basicity and enables salt formation (e.g., HCl salts in ), which is advantageous in pharmaceutical synthesis for improving stability or bioavailability . Chloromethyl Group (Methyl 3-(chloromethyl)-5-fluorobenzoate): The chloromethyl moiety serves as a reactive site for nucleophilic substitution, facilitating further derivatization in synthetic pathways .

Functional Group Influence on Applications Nitrile vs. Amine: The nitrile group in the target compound is less basic but more electron-withdrawing compared to the amine in its analog, favoring reactions such as cyano hydrolysis or participation in metal-catalyzed couplings. Chloromethyl vs. Cyanophenyl: The chloromethyl substituent offers straightforward alkylation pathways, whereas the cyanophenyl group may stabilize aromatic systems via resonance, influencing electronic properties in conjugated systems .

Structural Diversity in Benzoate Derivatives highlights methyl benzoates with aminophenyl substituents, emphasizing their role as intermediates in drug discovery. The HCl salt forms (e.g., 1355247-48-1) suggest compatibility with salt-based purification techniques . The chloromethyl analog (CID 72214779) exemplifies a simpler derivative optimized for modular synthesis, contrasting with the target compound’s aromatic complexity .

Biological Activity

Chemical Structure and Properties

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate has the following molecular formula:

  • Molecular Formula : C16H14FNO2
  • Molar Mass : Approximately 287.29 g/mol

The compound features a fluorine atom and a cyano group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Similar compounds have demonstrated the ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The specific mechanisms include:

  • Enzyme Inhibition : Compounds with similar structural motifs have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular responses and signaling cascades.

Anticancer Activity

Research indicates that this compound and its analogs exhibit potential anticancer properties. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using HEpG2 cells (human liver cancer cells). The cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTT assay. Results indicated significant cytotoxic effects at concentrations above 10 µg/mL, highlighting its potential as an anticancer agent.

Concentration (µg/mL)Cell Viability (%)
0100
190
575
1050
2030

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. Compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication or by interfering with viral entry into host cells.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) confirm the structure and purity of the synthesized compound.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its combination of fluorine substitution and cyano groups, which enhance its biological activity compared to other benzoates.

Compound NameMolecular FormulaBiological Activity
This compoundC16H14FNO2Anticancer, Antiviral
Methyl 3-(2-cyanophenyl)-5-fluorobenzoateC16H14FNO2Anticancer
Methyl 4-(3-cyanophenyl)-2-fluorobenzoateC16H14FNO2Antiviral

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